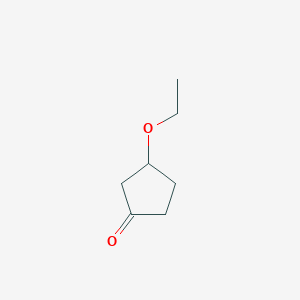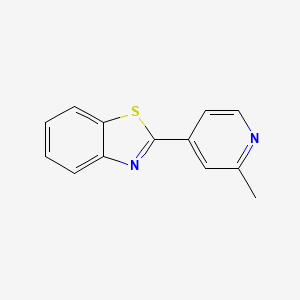![molecular formula C12H23O6P B14504037 Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate CAS No. 64379-28-8](/img/structure/B14504037.png)
Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate is an organic compound that features a phosphonate group attached to a heptyl chain, which is further substituted with a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate typically involves the reaction of a heptyl ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with dimethyl phosphite under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group attached to the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonate groups.
Mécanisme D'action
The mechanism of action of Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxohexyl]phosphonate
- Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxooctyl]phosphonate
- Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxononyl]phosphonate
Uniqueness
Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate is unique due to its specific heptyl chain length and the presence of both a dioxolane ring and a phosphonate group. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
64379-28-8 |
|---|---|
Formule moléculaire |
C12H23O6P |
Poids moléculaire |
294.28 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3-(1,3-dioxolan-2-yl)heptan-2-one |
InChI |
InChI=1S/C12H23O6P/c1-4-5-6-10(12-17-7-8-18-12)11(13)9-19(14,15-2)16-3/h10,12H,4-9H2,1-3H3 |
Clé InChI |
AAVAKXYVGMFJBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1OCCO1)C(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


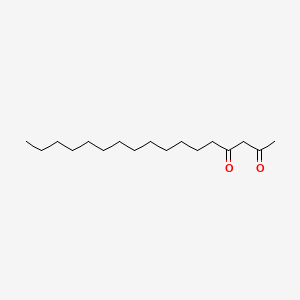
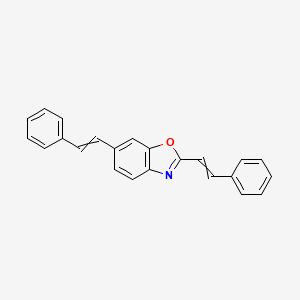

![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
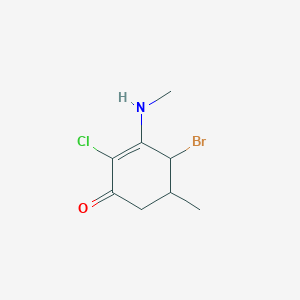
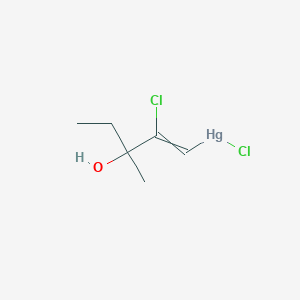



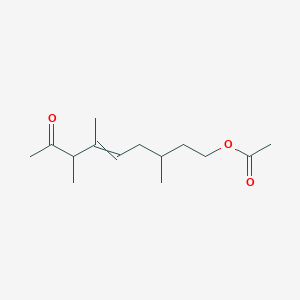
![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
